AZD4017 is a potent and highly selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that converts inactive cortisone to active cortisol within key metabolic tissues like the liver and adipose tissue.[1][5] Developed as a nicotinic amide-derived carboxylic acid, it is characterized by its low nanomolar potency and, critically for procurement decisions, its designed oral bioavailability, making it a suitable tool for in vivo studies targeting glucocorticoid metabolism.[1][6]
Choosing a substitute for AZD4017 carries significant risks to experimental validity and feasibility. Broad-spectrum inhibitors like carbenoxolone also inhibit the isoform 11β-HSD2, which can introduce confounding off-target effects related to mineralocorticoid receptor activation.[2] More importantly, direct chemical precursors to AZD4017, while structurally similar, were specifically documented as having zero oral bioavailability (F=0% in rats), making them unsuitable for the in vivo oral dosing studies for which AZD4017 was expressly designed.[3] Therefore, substituting AZD4017 with a related but distinct compound can lead to failed experiments due to either a lack of efficacy from poor pharmacokinetics or ambiguous results from low selectivity.
AZD4017 demonstrates exceptional selectivity for the 11β-HSD1 enzyme over the related 11β-HSD2 isoform, with an IC50 for 11β-HSD2 greater than 30 µM.[4] This represents a selectivity ratio of over 4,200-fold compared to its potent inhibition of 11β-HSD1 (IC50 = 7 nM).[4][7] This is a critical differentiator from non-selective inhibitors, which can cause undesirable mineralocorticoid side effects by inhibiting 11β-HSD2.
| Evidence Dimension | Enzyme Inhibition Selectivity (IC50) |
| Target Compound Data | 11β-HSD1: 7 nM; 11β-HSD2: >30,000 nM |
| Comparator Or Baseline | 11β-HSD2 isoform activity |
| Quantified Difference | >4,285-fold selectivity for 11β-HSD1 over 11β-HSD2 |
| Conditions | In vitro enzyme inhibition assay. |
This high selectivity is crucial for ensuring that observed biological effects are due to the inhibition of 11β-HSD1 only, thereby improving data quality and reproducibility.
A primary challenge in the development series for AZD4017 was the complete lack of oral bioavailability in precursor compounds, which showed 0% bioavailability (F=0%) in rat pharmacokinetic studies.[3] AZD4017 was specifically designed to overcome this critical processability issue by modifying the chemical scaffold to include an acidic functional group, resulting in a compound with good aqueous solubility (144 µM) and high cell permeability, making it suitable for oral administration in research models.[3]
| Evidence Dimension | Oral Bioavailability (Rat) |
| Target Compound Data | Sufficient for in vivo oral dosing studies (demonstrated by good solubility and permeability) |
| Comparator Or Baseline | Direct chemical precursors (amide and sulfonamide analogs): 0% |
| Quantified Difference | Qualitatively enables oral administration where precursors completely fail. |
| Conditions | Pharmacokinetic studies in rats. |
For any researcher planning in vivo experiments, this ensures the compound can be effectively delivered via oral gavage, a fundamental requirement that close analogs and precursors fail to meet.
Beyond its enzymatic potency (IC50 = 7 nM), AZD4017 demonstrates effective target engagement in a physiologically relevant context, inhibiting 11β-HSD1 activity in isolated human adipocytes with an IC50 of 2 nM.[8] This confirms that the compound not only inhibits the purified enzyme but also effectively penetrates cells and engages its target in a key tissue type central to metabolic disease research.
| Evidence Dimension | Inhibitory Potency (IC50) |
| Target Compound Data | 2 nM (in human adipocytes) |
| Comparator Or Baseline | 7 nM (recombinant human enzyme) |
| Quantified Difference | Maintains high potency in a relevant cellular environment. |
| Conditions | Inhibition of 11β-HSD1 activity in isolated primary human adipocytes. |
This provides confidence that AZD4017 is not merely an enzyme inhibitor but a functional cellular tool, ensuring its utility for cell-based metabolic studies.
The demonstrated oral bioavailability of AZD4017, a specific design feature absent in its precursors, makes it the appropriate choice for animal studies of obesity, metabolic syndrome, or type 2 diabetes where consistent compound exposure via oral gavage is required.[3]
Due to its >4,200-fold selectivity against the 11β-HSD2 isoform, AZD4017 should be selected for experiments designed to parse the specific contribution of 11β-HSD1 to a biological process, avoiding the confounding mineralocorticoid-related effects of non-selective inhibitors.[4]
The confirmed, potent inhibition of 11β-HSD1 in isolated human adipocytes (IC50 = 2 nM) validates AZD4017 as a reliable tool for in vitro studies investigating the role of local cortisol production in fat cell biology, adipogenesis, and insulin resistance.[8]
Irritant